molecular formula C25H24N2OS2 B14241881 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine CAS No. 365429-99-8

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine

Cat. No.: B14241881
CAS No.: 365429-99-8
M. Wt: 432.6 g/mol
InChI Key: IJPUJGRQKHHOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethylphenyl and methanesulfinylphenyl groups. The final step involves the formation of the pyridine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations would ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The thiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group would yield a sulfone, while reduction of the thiazole ring could lead to a dihydrothiazole derivative.

Scientific Research Applications

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
  • Bis(3,4-dimethylphenyl)methanone

Uniqueness

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it a valuable compound for research and development.

Properties

CAS No.

365429-99-8

Molecular Formula

C25H24N2OS2

Molecular Weight

432.6 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-2-(4-methylsulfinylphenyl)-1,3-thiazole

InChI

InChI=1S/C25H24N2OS2/c1-15-10-16(2)12-20(11-15)23-24(21-13-17(3)26-18(4)14-21)29-25(27-23)19-6-8-22(9-7-19)30(5)28/h6-14H,1-5H3

InChI Key

IJPUJGRQKHHOQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)C)C4=CC(=NC(=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.